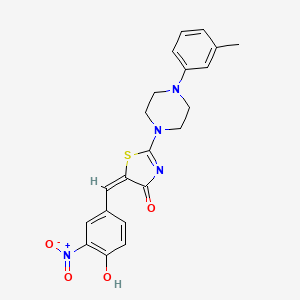

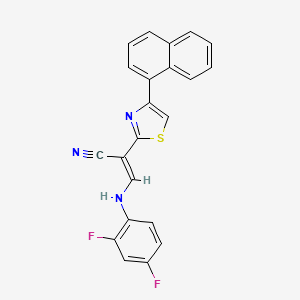

![molecular formula C24H23N3OS B2684865 N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922591-67-1](/img/structure/B2684865.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl group, and an amide group . Compounds with similar structures have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Benzothiazole derivatives are known to participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide an accurate analysis .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Novel Couplings

Microwave-assisted synthesis techniques have been applied to thiazole derivatives, offering advantages in terms of better yields and shorter reaction times compared to traditional methods. For instance, the synthesis of novel Pyrido[3,2-f][1,4]thiazepines demonstrated the efficiency of microwave heating in facilitating unusual coupling reactions, leading to a variety of heterocyclic compounds with potential biological activities (Faty, Youssef, & Youssef, 2011).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, derived from aryl thioamides, exhibited significant in vitro antituberculosis activity, highlighting the therapeutic potential of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Anticancer Applications

Thiazolo[3,2-a]pyridines have shown promising anticancer activity across various cancer cell lines, underscoring the importance of heterocyclic compounds in the development of new chemotherapeutic agents. The multicomponent reaction approach used in their synthesis highlights the versatility of thiazole and pyridine derivatives in medicinal chemistry (Altug et al., 2011).

COVID-19 Research

Recent studies have focused on thiazole clubbed pyridine scaffolds as potential COVID-19 inhibitors, illustrating the role of these compounds in antiviral research. The synthesis and evaluation of N-aminothiazole-hydrazineethyl-pyridines against the SARS-CoV-2 main protease highlight the ongoing efforts to identify new therapeutic options for COVID-19 (Alghamdi et al., 2023).

Catalytic Applications

Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, incorporating pyridine as part of their structure, have been synthesized and shown to exhibit catalytic activity in Heck-type coupling reactions. This research demonstrates the utility of thiazole and pyridine derivatives in catalysis, contributing to the development of more efficient and selective synthetic methodologies (Hahn et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide are the Cyclin D dependent kinases (CDK4 and CDK6). These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by inhibiting their activity. This inhibition prevents the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs), which in turn represses the activity of E2 promoter binding factor (E2F) transcription factors. These factors are required for the transition from the G1 to the S phase of the cell cycle .

Biochemical Pathways

The action of this compound affects the CDK4/6-Rb-E2F pathway. This pathway is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb proteins, thereby repressing E2F transcription factors and inhibiting the transition to the S phase .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation. By inhibiting CDK4 and CDK6, the compound prevents cells from transitioning from the G1 phase to the S phase of the cell cycle. This can lead to cell cycle arrest and potentially to cell death, particularly in cancer cells that rely on dysregulated cell cycle progression .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-2-18-11-13-21-22(16-18)29-24(26-21)27(17-20-10-6-7-15-25-20)23(28)14-12-19-8-4-3-5-9-19/h3-11,13,15-16H,2,12,14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGBKLLPXZXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)

![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)

![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)

![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)